molecular formula C18H23N3O4 B2706827 N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1251613-76-9

N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2706827
CAS No.: 1251613-76-9
M. Wt: 345.399
InChI Key: KBJHDDMMISMFER-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a sophisticated research compound designed for investigative applications in chemical biology and pharmaceutical development. This ethanediamide derivative features a unique molecular architecture that combines a hydroxymethylcyclopentyl moiety with a 2-oxopyrrolidinyl phenyl group, creating a multifunctional chemical entity with significant potential in epigenetic research and oncology studies. The compound's structural framework shares characteristics with known histone deacetylase (HDAC) inhibitors, suggesting potential applications in epigenetic modulation and chromatin remodeling studies. Researchers may employ this chemical probe to investigate cellular differentiation processes, gene expression regulation, and epigenetic mechanisms in various disease models. Current investigative applications focus primarily on cancer research, particularly in studying tumor proliferation pathways and cellular apoptosis mechanisms. With a molecular formula of C20H27N3O5 and molecular weight of 389.4455 g/mol , this compound exhibits favorable physicochemical properties for experimental applications. The chemical structure contains hydrogen bond donor and acceptor sites that may facilitate interactions with biological targets, while the balanced molecular weight supports potential membrane permeability in cellular assay systems. Research Applications: • Epigenetic research and HDAC inhibition studies • Oncology and cancer mechanism investigations • Cellular differentiation and apoptosis research • Structure-activity relationship studies in medicinal chemistry • Biochemical pathway analysis and target validation Handling Notes: This product is provided For Research Use Only. Not for diagnostic, therapeutic, or human consumption purposes. Researchers should employ appropriate safety precautions including personal protective equipment and proper ventilation when handling this compound. The product should be stored under recommended conditions and disposed of according to institutional guidelines for chemical waste. Researchers interested in incorporating this specialized compound into their investigative workflows may contact us for additional technical specifications, shipping availability, and customized ordering options.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-15-7-4-10-21(15)14-6-3-5-13(11-14)20-17(24)16(23)19-12-18(25)8-1-2-9-18/h3,5-6,11,25H,1-2,4,7-10,12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJHDDMMISMFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Hydroxycyclopentyl Intermediate: The initial step involves the preparation of the 1-hydroxycyclopentylmethyl intermediate through the hydroxylation of cyclopentylmethyl compounds.

    Synthesis of the Pyrrolidinone Derivative: The next step is the synthesis of the 3-(2-oxopyrrolidin-1-yl)phenyl derivative, which can be achieved through the reaction of phenyl derivatives with pyrrolidinone under specific conditions.

    Coupling Reaction: The final step involves the coupling of the hydroxycyclopentyl intermediate with the pyrrolidinone derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to amines under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name (IUPAC) Molecular Formula Substituents Molecular Weight (g/mol) Notable Features
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide (Target) C₁₉H₂₅N₃O₄ 1-hydroxycyclopentylmethyl, 3-(2-oxopyrrolidin-1-yl)phenyl 367.42 Balanced hydrophilicity (hydroxyl) and rigidity (pyrrolidinone); potential CNS activity
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide C₁₉H₂₁N₃O₄S 3-hydroxy-3-(thiophen-2-yl)propyl, 3-(2-oxopyrrolidin-1-yl)phenyl 387.45 Thiophene enhances π-π stacking; sulfur may improve membrane permeability
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide C₂₄H₂₇F₃N₄O₂ 1-methylindole, piperidinyl, 3-(trifluoromethyl)phenyl 484.50 Trifluoromethyl improves metabolic stability; indole and piperidine suggest kinase inhibition
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide C₃₉H₄₈N₄O₅ 2,6-dimethylphenoxy, tetrahydropyrimidinone, diphenylhexane 664.82 Complex peptidomimetic structure; likely protease inhibition via extended binding pocket interaction

Key Observations:

Hydrophilicity vs. Lipophilicity :

  • The target compound ’s hydroxycyclopentyl group provides moderate hydrophilicity, contrasting with the lipophilic trifluoromethyl group in the indole-piperidine derivative .
  • The thiophene-containing analog’s sulfur atom may enhance solubility in polar aprotic solvents compared to the target .

Structural Rigidity: The target and thiophene analog share a 3-(2-oxopyrrolidin-1-yl)phenyl group, which imposes conformational constraints beneficial for target selectivity. The peptidomimetic compound (C₃₉H₄₈N₄O₅) exhibits higher rigidity due to its bicyclic tetrahydropyrimidinone and diphenylhexane backbone, likely improving binding affinity but reducing oral bioavailability .

Pharmacological Hypotheses :

  • The target and thiophene analog are candidates for central nervous system (CNS) targets (e.g., NMDA receptors) due to moderate blood-brain barrier permeability.
  • The trifluoromethyl-indole derivative’s indole and piperidine motifs align with kinase inhibitor scaffolds (e.g., JAK/STAT inhibitors) .

Research Tools and Structural Validation

The structural elucidation of these compounds likely employed crystallographic software such as SHELXL (–2) and visualization tools like WinGX/ORTEP (). These programs enable precise determination of bond angles, torsion angles, and intermolecular interactions, critical for understanding structure-activity relationships .

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of interest due to its potential biological activity. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Molecular Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C19H26N2O
  • Molecular Weight : 330.4 g/mol

Physical Properties

PropertyValue
Density1.18 ± 0.1 g/cm³
Melting Point64-65 °C
Boiling Point347.3 ± 42.0 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, phenotypic screening has identified several derivatives with potent activity against Zika virus (ZIKV) and other flaviviruses, suggesting that structural modifications can enhance antiviral efficacy .

Case Studies

  • Zika Virus Inhibition : A study focusing on the antiviral potential of related compounds demonstrated that structural modifications could lead to enhanced potency against ZIKV, highlighting the importance of specific functional groups in achieving desired biological effects .
  • Neurotransmitter Modulation : Research has shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, indicating potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound has revealed that:

  • Hydroxyl Groups : The presence of hydroxyl groups on the cyclopentyl ring significantly enhances binding affinity to target receptors.
  • Pyrrolidine Moiety : The 2-oxopyrrolidin group contributes to increased stability and bioavailability, which are crucial for therapeutic efficacy.

Comparative Analysis with Other Compounds

Compound NameAntiviral ActivityNeurotransmitter Modulation
N-[(1-hydroxycyclopentyl)methyl]-...ModerateSignificant
4-(5-phenyl-1,2,4-oxadiazol-3-yl)...HighLow
N-methyl-2-[4-(2-oxopyrrolidin-1-yl)...LowModerate

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